

Cross-reactivity of VUF 11222 with other chemokine receptors

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Compound of Interest

Compound Name: VUF 11222

Cat. No.: B15609383

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VUF 11222: A Potent CXCR3 Agonist with High Selectivity

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A comprehensive analysis of the non-peptide small molecule **VUF 11222** reveals its potent and highly selective agonist activity at the human chemokine receptor CXCR3. This guide provides a comparative overview of **VUF 11222**'s binding affinity for CXCR3 against other chemokine receptors, supported by experimental data and detailed protocols for researchers in immunology, pharmacology, and drug development.

Executive Summary

VUF 11222 is a high-affinity agonist for the chemokine receptor CXCR3, a key mediator of T-cell trafficking and a promising therapeutic target for inflammatory diseases. This document summarizes the cross-reactivity profile of **VUF 11222**, demonstrating its minimal interaction with other chemokine receptors, thus highlighting its potential as a specific chemical tool for studying CXCR3-mediated signaling and as a lead compound for drug discovery.

Comparative Analysis of VUF 11222 Cross-Reactivity

Data from radioligand binding assays indicate that **VUF 11222** binds to CXCR3 with high affinity. To assess its selectivity, **VUF 11222** was screened against a panel of other human chemokine receptors. The following table summarizes the binding affinities (pKi) of **VUF 11222** for CXCR3 and its lack of significant affinity for other tested chemokine receptors.

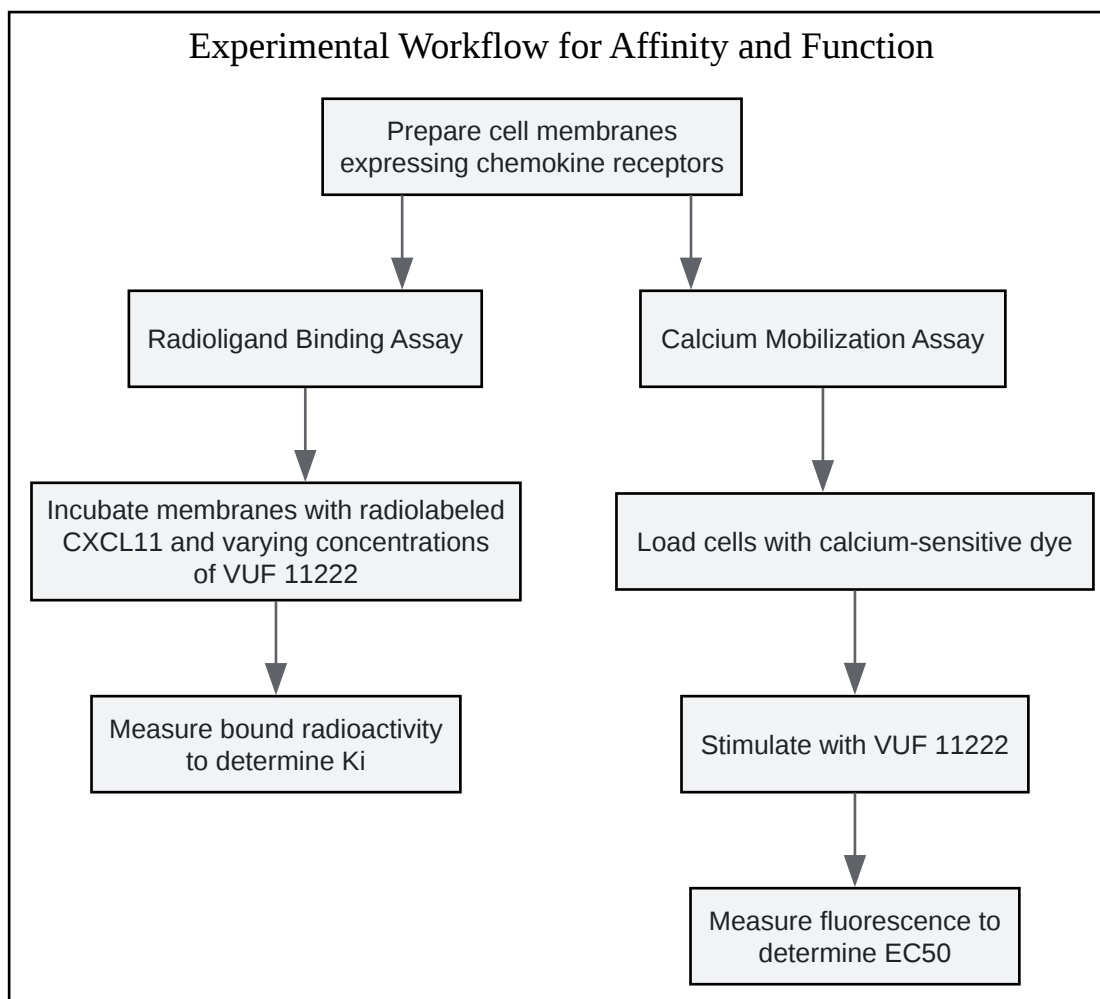
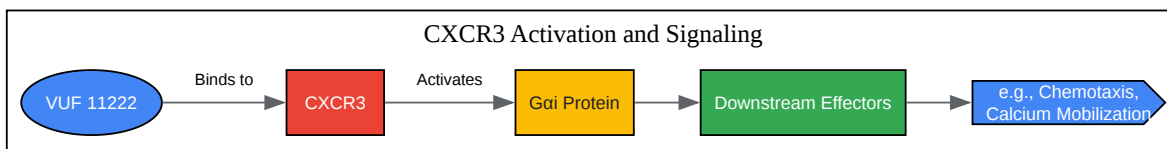
Receptor	Ligand	pKi
CXCR3	VUF 11222	7.2
CCR1	VUF 11222	< 5.0
CCR2b	VUF 11222	< 5.0
CCR5	VUF 11222	< 5.0
CXCR1	VUF 11222	< 5.0
CXCR2	VUF 11222	< 5.0
CXCR4	VUF 11222	< 5.0

Data sourced from Wijtmans M, et al. J Med Chem. 2012;55(23):10572-83.

As the data illustrates, **VUF 11222** displays a high degree of selectivity for CXCR3, with negligible binding to other major chemokine receptors at concentrations up to 10 μ M. This high selectivity minimizes the potential for off-target effects, making **VUF 11222** an excellent tool for specific modulation of the CXCR3 pathway.

Signaling Pathway and Experimental Workflow

The activation of CXCR3 by an agonist like **VUF 11222** initiates a cascade of intracellular signaling events, primarily through the G α i protein pathway. This leads to downstream effects such as cell migration and calcium mobilization. The experimental workflow to determine the binding affinity and functional activity of **VUF 11222** typically involves radioligand binding assays and calcium flux assays.



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